molecular formula C7H2Cl2F4O B1402184 1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene CAS No. 1417569-27-7

1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene

Cat. No. B1402184
M. Wt: 248.99 g/mol
InChI Key: QYLAKTXSONCQBV-UHFFFAOYSA-N
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Description

“1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene” is a synthetic organic compound that belongs to the group of chlorobenzenes. It is a pale-yellow solid with a slightly sweet, waxy odor. This compound is an aryl trifluoromethyl ether .


Synthesis Analysis

The synthesis of “1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene” can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents . For example, tris (dimethylamino)sulfonium trifluoromethoxide (TASOCF 3) was used as a trifluoromethoxylation reagent by Ritter’s group to achieve the direct trifluoromethoxylation of aryl stannanes and aryl boronic acids with equivalent silver .


Molecular Structure Analysis

The molecular formula of “1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene” is C7H2Cl2F3O, and the molecular weight is 253.99 g/mol. The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .


Chemical Reactions Analysis

Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare, despite the importance of trifluoromethoxylated compounds for pharmaceuticals, agrochemicals, and material sciences . Especially selective C-H trifluoromethoxylation of pyridines remains a formidable challenge . Here we show a general late-stage C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .


Physical And Chemical Properties Analysis

“1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene” is a white to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47 Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20 Å) but the atom with the largest electronegativity (3.98) .

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluoroalkylated compounds, including those with structures similar to 1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene, play a crucial role in the development of pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of molecules. The use of fluoroalkylation reactions in aqueous media has been explored as a green chemistry approach, highlighting the importance of incorporating fluorinated groups into target molecules in an environment-friendly manner (Hai‐Xia Song et al., 2018).

Biodegradation of Fluorinated Compounds

The study of the biodegradation of fluorinated alkyl substances, including those structurally related to 1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene, is essential for understanding their environmental impact and fate. Research in this area focuses on the degradation pathways and the role of biodegradation in mitigating the environmental presence of fluorinated compounds, which are known for their persistence and potential ecological impacts (T. Frömel & T. Knepper, 2010).

Fluorocarbon Refrigerants and Syntheses

Fluorinated compounds, akin to 1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene, have found extensive applications in the refrigeration industry as refrigerants, foam expansion agents, aerosol propellants, and solvents. The development and synthesis of these compounds, including their regulatory constraints and environmental considerations, are critical areas of research. Such studies provide insights into the industrial applications of fluorinated compounds and highlight the evolution of more sustainable alternatives (Alexandre J. Sicard & R. Baker, 2020).

Synthesis of Fluorinated Building Blocks

The activation of C-F bonds in aliphatic fluorides, including compounds similar to 1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene, provides methodologies for synthesizing new fluorinated building blocks. This area of research is crucial for developing versatile products and intermediates in organic synthesis, highlighting the importance of fluorinated compounds in chemical synthesis and material science (Qian Shen et al., 2015).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Trifluoromethoxy (OCF 3) groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . In particular, the introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity . It is expected that many novel applications of trifluoromethoxylated compounds will be discovered in the future .

properties

IUPAC Name

1,3-dichloro-5-fluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4O/c8-4-1-3(10)2-5(9)6(4)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLAKTXSONCQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene

CAS RN

1417569-27-7
Record name 1,3-dichloro-5-fluoro-2-(trifluoromethoxy)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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